molecular formula C12H15NO8 B015333 2-Nitrophenyl-beta-D-galactopyranoside CAS No. 369-07-3

2-Nitrophenyl-beta-D-galactopyranoside

Cat. No.: B015333
CAS No.: 369-07-3
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-YBXAARCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenyl-beta-D-galactopyranoside (2-NPG), also known as ortho-nitrophenyl-β-D-galactopyranoside (ONPG), is a chromogenic substrate widely used to assay β-galactosidase activity. Its molecular formula is C₁₂H₁₅NO₈, with an average molecular weight of 301.25 g/mol and a monoisotopic mass of 301.08 Da . The compound consists of a β-D-galactopyranosyl moiety linked via a glycosidic bond to a 2-nitrophenyl group. This structure enables specific recognition and cleavage by β-galactosidase, releasing yellow o-nitrophenol (detectable at 420 nm) and D-galactose .

2-NPG is extensively utilized in:

  • Enzyme kinetics: Quantifying β-galactosidase activity in bacterial cultures (e.g., E. coli lacZ gene expression) .
  • Biofilm studies: Assessing extracellular enzyme activity in mature biofilms formed by pathogens like MRSA .
  • Gene therapy: Serving as a reference for fluorinated analogs in noninvasive imaging of gene expression .

Its stability in aqueous solutions and specificity for β-galactosidase make it a cornerstone in biochemical assays.

Preparation Methods

Reaction Optimization and Kinetic Analysis

Temperature and Catalytic Efficiency

Studies comparing ONPG with natural substrates like lactose reveal distinct kinetic profiles:

ParameterONPGLactose
KmK_m (mM)2.7 ± 0.37.1 ± 0.8
kcatk_{cat} (s⁻¹)464.7 ± 7.8264.2 ± 2.1
kcat/Kmk_{cat}/K_m172.137.2

Table 1: Kinetic parameters of β-galactosidase for ONPG and lactose .

The 4.6-fold higher kcat/Kmk_{cat}/K_m for ONPG underscores its superior catalytic efficiency, attributed to the electron-withdrawing nitro group enhancing leaving group ability .

Solvent Effects on Glycosylation

Polar aprotic solvents (e.g., acetonitrile) are preferred over dichloromethane due to:

  • Higher dielectric constants, stabilizing transition states.

  • Reduced side reactions (e.g., anomerization) .

Analytical Characterization

Spectroscopic Validation

  • UV-Vis : ONPG exhibits λₘₐₓ at 405 nm in Tris-HCl buffer (pH 6.8), corresponding to o-nitrophenol release .

  • NMR : 1H^1H NMR (CDCl₃) signals include δ 5.52 (dd, J = 8.0, 10.5 Hz, H-1), confirming β-configuration .

Comparative Analysis of Synthetic Approaches

Scalability Challenges

  • Recrystallization Limits : Batch sizes >10 g often require gradient cooling (-20°C to 4°C) to prevent oiling out .

  • Alternative Protecting Groups : Trityl or benzyl groups may improve solubility but introduce additional deprotection steps .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing galactose and 2-nitrophenol .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-galactosidase under mild conditions, such as a neutral pH and moderate temperature. The reaction can be monitored by measuring the absorbance of the yellow product, 2-nitrophenol, at 405 nm .

Major Products Formed: The major products formed from the hydrolysis of this compound are galactose and 2-nitrophenol. The latter is a yellow chromogenic compound that is easily detectable, making it useful for various analytical applications .

Scientific Research Applications

Chemical Properties and Mechanism of Action

ONPG is a chromogenic substrate that undergoes hydrolysis by β-galactosidase, resulting in the release of o-nitrophenol, which produces a bright yellow color detectable spectrophotometrically. The molecular formula of ONPG is C₁₂H₁₅NO₈, with a molecular weight of 301.25 g/mol. Its structural formula allows it to mimic lactose, the natural substrate for β-galactosidase, making it an ideal tool for enzyme assays.

Microbiology

In microbiology, ONPG is primarily used to identify bacteria that possess β-galactosidase activity. This enzyme is crucial for lactose metabolism, and the presence of β-galactosidase can be detected through a color change in the medium.

  • Case Study : A study published in the Leprosy Review utilized ONPG to assess the enzymatic activity of various bacterial strains. The results indicated that specific strains of Escherichia coli could be differentiated based on their ability to ferment lactose, as evidenced by the yellow coloration resulting from ONPG hydrolysis .

Molecular Biology

ONPG serves as a reporter molecule in gene expression studies. By linking β-galactosidase production to specific genes, researchers can quantify gene activity under various conditions.

  • Example : In a study examining gene regulation in recombinant E. coli, researchers used ONPG to measure β-galactosidase activity as an indicator of gene expression levels. The hydrolysis rate of ONPG was correlated with the expression levels of target genes, providing insights into regulatory mechanisms .

Biotechnology

The versatility of ONPG extends to biotechnological applications, including drug discovery and genetic engineering.

  • Application : ONPG assays are employed to evaluate the effects of different compounds on β-galactosidase activity, aiding in the identification of potential drug candidates that modulate enzyme function .

Quantitative Analysis and Kinetics

ONPG is instrumental in determining the kinetics of β-galactosidase through Michaelis-Menten analysis. By measuring reaction rates at varying substrate concentrations, researchers can derive important kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum reaction velocity).

ParameterDescription
KmK_mIndicates the substrate concentration at which the reaction rate is half of VmaxV_{max}.
VmaxV_{max}Represents the maximum rate of reaction when the enzyme is saturated with substrate.

Limitations and Considerations

While ONPG is a valuable tool in research, there are limitations to its use:

  • Sensitivity : The assay may be affected by other chromophores present in samples.
  • Temperature and pH : Variations can influence enzyme stability and activity.
  • Interference : Other substances may compete with ONPG for binding sites on β-galactosidase .

Mechanism of Action

The mechanism of action of 2-Nitrophenyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme β-galactosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of galactose and 2-nitrophenol. The latter compound is responsible for the yellow color observed in the assay, which can be quantitatively measured .

Comparison with Similar Compounds

Structural and Functional Overview

Key analogs of 2-NPG include nitrophenyl- and fluorophenyl-galactosides, which differ in substituent position, anomeric configuration, or detection modality. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Structure Modifications Enzyme Specificity Detection Method Key Applications
2-Nitrophenyl-β-D-galactopyranoside 2-nitrophenyl group, β-anomeric linkage β-galactosidase Colorimetric (420 nm) Standard β-galactosidase assays
p-Nitrophenyl-β-D-galactopyranoside (PNPG) 4-nitrophenyl group, β-anomeric linkage β-galactosidase Colorimetric (405 nm) High-sensitivity assays
p-Nitrophenyl-α-D-galactopyranoside α-anomeric linkage α-galactosidase Colorimetric (405 nm) Lysosomal storage disorder studies
4-Fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG) 4-fluoro-2-nitrophenyl group β-galactosidase ¹⁹F NMR, colorimetric Gene therapy imaging
2-Fluoro-4-nitrophenyl-β-D-galactopyranoside (OFPNPG) 2-fluoro-4-nitrophenyl group β-galactosidase ¹⁹F NMR Chemical shift imaging
4-Methylumbelliferyl-β-D-galactopyranoside (MUGA) 4-methylumbelliferyl group β-galactosidase Fluorescence (Ex 365 nm/Em 445 nm) High-sensitivity, real-time assays
X-GAL (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) Indolyl group β-galactosidase Chromogenic (blue precipitate) Colony screening (e.g., blue-white selection)

Key Research Findings

Sensitivity and Detection Limits

  • 2-NPG vs. PNPG: PNPG releases p-nitrophenol, which has a higher molar extinction coefficient (ε = 18,500 M⁻¹cm⁻¹ at 405 nm) compared to o-nitrophenol from 2-NPG (ε = 4,500 M⁻¹cm⁻¹ at 420 nm). This makes PNPG more sensitive in low-activity assays .
  • Fluorinated Analogs : PFONPG and OFPNPG enable dual detection via colorimetry and ¹⁹F NMR. PFONPG exhibits a pH-dependent ¹⁹F chemical shift (5–10 ppm), allowing simultaneous measurement of enzyme activity and local pH .

Enzyme Specificity

Table 2: Kinetic and Application Highlights

Compound Km (mM)* Vmax (μmol/min/mg)* Key Advantage
2-NPG 0.3–0.5 200–300 Gold standard for routine assays; cost-effective
PNPG 0.2–0.4 250–350 Higher sensitivity due to p-nitrophenol’s extinction coefficient
PFONPG 0.4–0.6 180–250 Enables pH mapping via ¹⁹F NMR; stable in biological fluids
MUGA 0.1–0.3 300–400 Fluorescence allows real-time, low-background detection

*Representative values from literature; exact parameters vary by enzyme source.

Limitations and Considerations

  • 2-NPG: Limited to colorimetric detection; less suitable for in vivo imaging.
  • Fluorinated Analogs : Require specialized equipment (NMR/MRI), increasing cost .
  • X-GAL : Insoluble precipitate complicates quantitative analysis but is ideal for colony screening .

Biological Activity

2-Nitrophenyl-beta-D-galactopyranoside (ONPG) is a synthetic compound widely used as a substrate for the enzyme β-galactosidase. It serves as a chromogenic indicator for detecting the presence of β-galactosidase activity, which is crucial in various biochemical assays, especially in microbiology and molecular biology. This article explores the biological activity of ONPG, its applications, and relevant research findings.

ONPG is a galactoside that, when hydrolyzed by β-galactosidase, releases galactose and o-nitrophenol, the latter contributing to a yellow color change that can be quantitatively measured. Its structure is represented as follows:

C12H15NO7\text{C}_{12}\text{H}_{15}\text{N}\text{O}_7

The enzymatic hydrolysis of ONPG by β-galactosidase involves the cleavage of the glycosidic bond between the galactose and the nitrophenyl group. The reaction can be summarized as:

ONPG+H2Oβ galactosidaseGalactose+o Nitrophenol\text{ONPG}+\text{H}_2\text{O}\xrightarrow{\beta \text{ galactosidase}}\text{Galactose}+\text{o Nitrophenol}

This reaction is significant because it allows for rapid detection of β-galactosidase activity without requiring an induced permease enzyme to facilitate substrate entry into cells .

Applications

  • Detection of β-Galactosidase Activity : ONPG is primarily utilized in laboratory settings to assess the activity of β-galactosidase. It is particularly useful in:
    • Microbial assays : Identifying lactose-fermenting bacteria.
    • Genetic studies : Monitoring gene expression through lacZ reporter systems.
  • Clinical Diagnostics : The ability to detect β-galactosidase has implications in diagnosing lactose intolerance and other related metabolic disorders .

Case Study: Hydrogel-Based Assay

A recent study developed a hydrogel-based assay utilizing ONPG to detect β-galactosidase from Kluyveromyces lactis. This method demonstrated a clear colorimetric change (from transparent to yellow) indicating enzyme presence within 30 minutes. The assay's sensitivity was tested across various concentrations (0.6–323 mg/L), showing a direct correlation between enzyme concentration and color intensity .

Concentration (mg/L)Time to Color Change (minutes)Color Intensity
0.620Low
1010Moderate
3235High

Kinetic Studies

Kinetic experiments indicated that an ONPG concentration of 15 mM provided optimal conditions for β-galactosidase activity measurements, aligning with Michaelis-Menten kinetics where substrate concentration does not limit reaction rate at this level .

Q & A

Q. How is 2-Nitrophenyl-beta-D-galactopyranoside synthesized and purified for enzymatic assays?

Basic Research Focus
The synthesis involves regioselective glycosylation and protective group strategies. For example, acetylated intermediates are prepared using acetyl chloride and methanol, followed by coupling with nitrophenol derivatives under basic conditions (e.g., aqueous K₂CO₃ and tetrabutylammonium hydrogen sulfate). Purification is achieved via column chromatography, with purity confirmed by TLC and NMR spectroscopy .

Q. What are the optimal storage conditions to ensure compound stability?

Basic Research Focus
To preserve stability, store the compound as a lyophilized powder at -20°C in a desiccated environment. Prolonged exposure to moisture or room temperature can hydrolyze the glycosidic bond, reducing its efficacy as a substrate in enzymatic assays .

Q. How is this compound utilized in β-galactosidase activity assays?

Basic Research Focus
this compound acts as a chromogenic substrate. In assays, β-galactosidase hydrolyzes the compound, releasing 2-nitrophenol, which is quantified spectrophotometrically at OD₄₂₀ . For example, in Streptococcus pneumoniae studies, lysates are incubated with the substrate in Z-buffer (pH 7.0) at 37°C, and reactions are stopped with sodium carbonate before measurement .

Q. How do structural modifications (e.g., acetylation) impact its interaction with glycosidases?

Advanced Research Focus
Acetylation at specific hydroxyl groups (e.g., 4,6-di-O-acetyl derivatives) alters steric and electronic properties, affecting enzyme binding and catalytic efficiency. For instance, acetylated derivatives show reduced hydrolysis rates in β-galactosidase assays due to hindered active-site accessibility. Such modifications are critical for probing enzyme-substrate specificity and designing inhibitors .

Q. What methodological considerations are essential for determining kinetic parameters (Kₘ, Vₘₐₓ)?

Advanced Research Focus

  • Assay Design : Use continuous monitoring (e.g., stopped-flow fluorescence) to capture initial reaction rates.
  • Substrate Saturation : Ensure substrate concentrations span 0.5–5× Kₘ.
  • Data Analysis : Fit data to the Michaelis-Menten equation using nonlinear regression.
    Discrepancies in reported Kₘ/Vₘₐₓ values often arise from variations in pH, temperature, or enzyme source. For example, β-galactosidase from E. coli may exhibit different kinetics than fungal isoforms .

Q. How can researchers troubleshoot inconsistencies in enzymatic activity measurements?

Advanced Research Focus

  • Interference Check : Confirm that co-solvents (e.g., DMSO) do not inhibit enzyme activity.
  • Substrate Stability : Pre-test substrate integrity via HPLC-UV to rule out hydrolysis during storage.
  • Enzyme Purity : Use SDS-PAGE to verify enzyme homogeneity. Contaminating proteases or glycosidases in lysates can skew results .

Q. What advanced techniques validate its use in glycobiology studies?

Advanced Research Focus

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics between the compound and lectins/carbohydrate-binding proteins.
  • X-ray Crystallography : Resolves enzyme-substrate complexes to identify critical hydrogen bonds (e.g., between galactose C4-OH and active-site residues).
  • Mass Spectrometry : Detects minor hydrolysis products or degradation pathways .

Q. How is this compound applied in studying bacterial competence regulation?

Advanced Research Focus
In Streptococcus pneumoniae, this compound is used in lacZ reporter assays to quantify competence-stimulating peptide (CSP) activity. β-galactosidase expression under the comX promoter correlates with CSP-induced competence, measured via Miller units. Dose-response curves (EC₅₀ values) identify potent CSP analogs .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWPCJHYPSUOFW-YBXAARCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861907
Record name 2-Nitrophenyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name 2-Nitrophenyl-beta-D-galactopyranoside
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11486
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

369-07-3, 28347-45-7, 30677-14-6
Record name o-Nitrophenyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitrophenyl beta-D-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrophenylgalactosides
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028347457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl beta-D-galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030677146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrophenyl-beta-D-galactopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-nitrophenyl β-D-galactoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RFX6AT9WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The assay used is based on that of Lederberg (J. Bacteriol. 1950, 60, 381), using an assay mixture comprising 2.8 ml of 50 mM sodium phosphate, pH 7.0, and 0.1 ml of 68 mM ONPG. 0.1 ml aliquots of both purified enzyme and toluene-treated cell suspension, and 10 mg. amounts in 2.9 ml of buffer of freeze dried immobilised whole cell preparation are used for the assays. Assays are carried out at incubation temperature of 65° C. and after the appropriate time interval the reactions are halted by addition of 3 ml aliquots of 0.5 M sodium bicarbonate to each reaction mixture and immediate cooling in an ice bath. The absorbance of the resultant solutions is measured at 410 nm using a Perkin-Elmer 124 double beam spectrophotometer. In the case of whole cell suspensions the assay tubes are centrifuged and in the case of the immobilised cells the mixtures are filtered, to remove cells and polyacrylamide gel respectively prior to measurement of the absorbance.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenyl-beta-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
2-Nitrophenyl-beta-D-galactopyranoside
Reactant of Route 3
Reactant of Route 3
2-Nitrophenyl-beta-D-galactopyranoside
Reactant of Route 4
2-Nitrophenyl-beta-D-galactopyranoside
Reactant of Route 5
2-Nitrophenyl-beta-D-galactopyranoside
Reactant of Route 6
2-Nitrophenyl-beta-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.